molecular formula C11H11ClN2O B577554 4-Chloro-6-isopropoxyquinazoline CAS No. 1223748-36-4

4-Chloro-6-isopropoxyquinazoline

Cat. No.: B577554
CAS No.: 1223748-36-4
M. Wt: 222.672
InChI Key: FKMDJWCZSDSMHV-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropoxy group at the 6th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropoxyquinazoline typically involves the reaction of 4-chloroquinazoline with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-isopropoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

    Substitution Reactions: The major products are substituted quinazolines, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-isopropoxyquinazoline is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of various derivatives and in the study of its biological effects.

Properties

IUPAC Name

4-chloro-6-propan-2-yloxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDJWCZSDSMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676532
Record name 4-Chloro-6-[(propan-2-yl)oxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-36-4
Record name 4-Chloro-6-[(propan-2-yl)oxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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